Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
CAS No.:
Cat. No.: VC14630105
Molecular Formula: C16H18N4O
Molecular Weight: 282.34 g/mol
* For research use only. Not for human or veterinary use.
![Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone -](/images/structure/VC14630105.png)
Specification
Molecular Formula | C16H18N4O |
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Molecular Weight | 282.34 g/mol |
IUPAC Name | pyridin-3-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C16H18N4O/c21-16(14-4-3-6-17-12-14)20-10-8-19(9-11-20)13-15-5-1-2-7-18-15/h1-7,12H,8-11,13H2 |
Standard InChI Key | SNPDJDPFCGEZFH-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
Pyridin-3-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone is its systematic IUPAC name, reflecting the methanone bridge connecting a pyridin-3-yl group to a piperazine ring substituted with a pyridin-2-ylmethyl moiety. Its molecular formula is C₁₆H₁₈N₄O, corresponding to a molecular weight of 282.34 g/mol . The compound is also cataloged under synonyms such as 1-(pyridine-3-carbonyl)-4-(pyridin-2-ylmethyl)piperazine and BU32668 in commercial databases .
Structural Characterization
The SMILES notation O=C(c1cccnc1)N1CCN(CC1)Cc1ccccn1 delineates its structure: a piperazine ring (N1CCNCC1) linked to a pyridin-3-yl carbonyl group (O=C(c1cccnc1)) and a pyridin-2-ylmethyl substituent (Cc1ccccn1) . Computational models predict a planar conformation for the pyridine rings, with the piperazine adopting a chair-like configuration to minimize steric strain .
Table 1: Key Structural and Physicochemical Properties
*Estimated using PubChem’s XLogP3 algorithm for analogous structures .
Synthesis and Characterization
Analytical Characterization
Standard techniques confirm structure and purity:
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NMR Spectroscopy: ¹H-NMR would display signals for the pyridine protons (δ 7.1–8.5 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and carbonyl carbon (δ 165–170 ppm in ¹³C-NMR) .
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Mass Spectrometry: ESI-MS would show a molecular ion peak at m/z 283.3 [M+H]⁺ .
Applications in Drug Discovery
Central Nervous System (CNS) Therapeutics
The compound’s moderate logP (~1.5) and hydrogen-bonding capacity align with blood-brain barrier permeability criteria, making it a candidate for neuropsychiatric drug development . Piperazine scaffolds are prevalent in antipsychotics (e.g., aripiprazole) and antidepressants, suggesting potential utility in modulating dopamine or serotonin receptors .
Antibacterial and Antifungal Agents
Piperazine derivatives exhibit broad-spectrum activity against drug-resistant bacteria and fungi. The pyridine substituents in this compound may chelate metal ions essential for microbial enzymes, a mechanism observed in fluconazole-like antifungals .
Future Research Directions
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